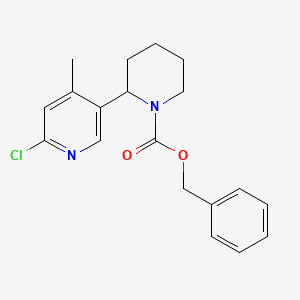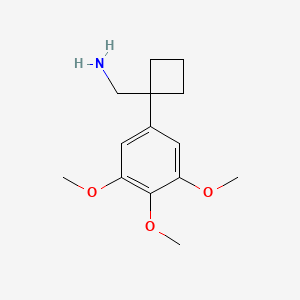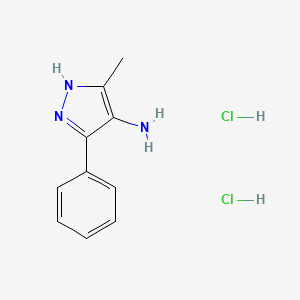
(S)-isopropyl 2-(((R)-(perfluorophenoxy)(phenoxy)phosphoryl)amino)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-isopropyl 2-((®-(perfluorophenoxy)(phenoxy)phosphoryl)amino)propanoate is a complex organic compound that features a chiral center and a unique combination of functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-isopropyl 2-((®-(perfluorophenoxy)(phenoxy)phosphoryl)amino)propanoate typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Phosphoryl Group: This involves the reaction of phenol derivatives with phosphorus oxychloride (POCl3) under controlled conditions to form the phosphoryl intermediate.
Introduction of the Perfluorophenoxy Group: The perfluorophenoxy group is introduced via a nucleophilic substitution reaction, where the phosphoryl intermediate reacts with perfluorophenol in the presence of a base.
Formation of the Amino Group: The amino group is introduced through a reaction with an appropriate amine, such as isopropylamine, under mild conditions.
Final Coupling: The final step involves coupling the intermediate with (S)-2-bromopropanoate under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(S)-isopropyl 2-((®-(perfluorophenoxy)(phenoxy)phosphoryl)amino)propanoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phosphoryl group, using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol.
Substitution: NaOMe in methanol, KOtBu in tert-butanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
(S)-isopropyl 2-((®-(perfluorophenoxy)(phenoxy)phosphoryl)amino)propanoate has several scientific research applications:
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential as a drug candidate due to its unique structural features and biological activity.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (S)-isopropyl 2-((®-(perfluorophenoxy)(phenoxy)phosphoryl)amino)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The phosphoryl group can form covalent bonds with active site residues, while the perfluorophenoxy group can enhance binding affinity through hydrophobic interactions. This dual interaction can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Trifluorotoluene: An organic compound with similar fluorinated aromatic structure, used as a solvent and intermediate in organic synthesis.
Ethyl 3-(furan-2-yl)propionate: A compound with a similar ester functional group, used as a flavoring agent in the food industry.
Uniqueness
(S)-isopropyl 2-((®-(perfluorophenoxy)(phenoxy)phosphoryl)amino)propanoate is unique due to its combination of a chiral center, phosphoryl group, and perfluorophenoxy group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C18H17F5NO5P |
|---|---|
Molecular Weight |
453.3 g/mol |
IUPAC Name |
propan-2-yl 2-[[(2,3,4,5,6-pentafluorophenoxy)-phenoxyphosphoryl]amino]propanoate |
InChI |
InChI=1S/C18H17F5NO5P/c1-9(2)27-18(25)10(3)24-30(26,28-11-7-5-4-6-8-11)29-17-15(22)13(20)12(19)14(21)16(17)23/h4-10H,1-3H3,(H,24,26)/t10?,30-/m1/s1 |
InChI Key |
MIILDBHEJQLACD-ZNVDANPMSA-N |
Isomeric SMILES |
CC(C)OC(=O)C(C)N[P@@](=O)(OC1=CC=CC=C1)OC2=C(C(=C(C(=C2F)F)F)F)F |
Canonical SMILES |
CC(C)OC(=O)C(C)NP(=O)(OC1=CC=CC=C1)OC2=C(C(=C(C(=C2F)F)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(NZ)-N-[[3-[(2-methylpropan-2-yl)oxy]phenyl]methylidene]hydroxylamine](/img/structure/B11820510.png)
![Butanoic acid, 4-[[(1,1-dimethylethoxy)carbonyl]methylamino]-, methylester](/img/structure/B11820518.png)

![(E)-but-2-enedioate;[2-[(1R)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-(hydroxymethyl)phenyl] 2-methylpropanoate](/img/structure/B11820532.png)




![2-{[(1-hydroxy-3-methylcyclohexyl)methyl]amino}-N-methylacetamide](/img/structure/B11820560.png)
![2-{[5-(3-aminoprop-1-yn-1-yl)thiophen-3-yl]formamido}-N-propylpropanamide hydrochloride](/img/structure/B11820562.png)
![4-[1-[Amino(ethyl)amino]ethyl]-2-methylphenol;dihydrochloride](/img/structure/B11820573.png)
![4-{[4-(Diethylamino)phenyl]methylidene}-2-methyl-1,2,3,4-tetrahydroacridine-9-carboxylic acid](/img/structure/B11820578.png)


